molecular formula C9H10BrClO B8128212 1-Bromo-4-chloro-2-(2-methoxy-ethyl)-benzene

1-Bromo-4-chloro-2-(2-methoxy-ethyl)-benzene

Cat. No.: B8128212
M. Wt: 249.53 g/mol
InChI Key: ZQLDCNILALSKPI-UHFFFAOYSA-N
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Description

1-Bromo-4-chloro-2-(2-methoxy-ethyl)-benzene: is an organic compound that belongs to the class of aromatic halides It is characterized by the presence of bromine, chlorine, and a methoxy-ethyl group attached to a benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

1-Bromo-4-chloro-2-(2-methoxy-ethyl)-benzene can be synthesized through a multi-step process involving the introduction of bromine, chlorine, and the methoxy-ethyl group onto the benzene ring. One common method involves the following steps:

    Chlorination: The chlorination step involves the use of chlorine (Cl₂) in the presence of a catalyst such as iron(III) chloride (FeCl₃) to introduce a chlorine atom onto the benzene ring.

    Methoxy-ethylation:

Industrial Production Methods

In an industrial setting, the production of this compound may involve optimized reaction conditions to ensure high yield and purity. This could include the use of continuous flow reactors, precise temperature control, and the use of high-purity reagents.

Chemical Reactions Analysis

Types of Reactions

1-Bromo-4-chloro-2-(2-methoxy-ethyl)-benzene can undergo various types of chemical reactions, including:

    Substitution Reactions: The bromine and chlorine atoms can be substituted with other functional groups through nucleophilic substitution reactions.

    Oxidation Reactions: The methoxy-ethyl group can be oxidized to form corresponding aldehydes or carboxylic acids.

    Reduction Reactions: The compound can undergo reduction reactions to remove halogen atoms or reduce the methoxy-ethyl group.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as sodium hydroxide (NaOH), potassium hydroxide (KOH), or sodium methoxide (NaOCH₃) can be used.

    Oxidation: Reagents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) can be used.

    Reduction: Reagents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) in the presence of a catalyst can be used.

Major Products

    Substitution: Products with different functional groups replacing the bromine or chlorine atoms.

    Oxidation: Products such as aldehydes or carboxylic acids.

    Reduction: Products with reduced halogen content or reduced methoxy-ethyl group.

Scientific Research Applications

1-Bromo-4-chloro-2-(2-methoxy-ethyl)-benzene has several scientific research applications, including:

    Organic Synthesis: It can be used as an intermediate in the synthesis of more complex organic molecules.

    Materials Science: It can be used in the development of new materials with specific properties, such as polymers or liquid crystals.

    Pharmaceutical Research: It can be used as a starting material for the synthesis of potential drug candidates.

    Chemical Biology: It can be used in the study of biological systems and the development of chemical probes.

Mechanism of Action

The mechanism of action of 1-Bromo-4-chloro-2-(2-methoxy-ethyl)-benzene depends on the specific application and the target molecule

    Electrophilic Aromatic Substitution: The bromine and chlorine atoms can participate in electrophilic aromatic substitution reactions, allowing the compound to modify other aromatic systems.

    Nucleophilic Substitution: The methoxy-ethyl group can participate in nucleophilic substitution reactions, allowing the compound to form new bonds with nucleophiles.

Comparison with Similar Compounds

1-Bromo-4-chloro-2-(2-methoxy-ethyl)-benzene can be compared with other similar compounds, such as:

    1-Bromo-4-chloro-2-methyl-benzene: This compound lacks the methoxy-ethyl group, making it less versatile in certain synthetic applications.

    1-Bromo-4-chloro-2-ethyl-benzene: This compound has an ethyl group instead of a methoxy-ethyl group, which can affect its reactivity and applications.

    1-Bromo-4-chloro-2-(2-hydroxy-ethyl)-benzene:

The uniqueness of this compound lies in the presence of the methoxy-ethyl group, which provides additional reactivity and versatility in various chemical reactions and applications.

Properties

IUPAC Name

1-bromo-4-chloro-2-(2-methoxyethyl)benzene
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10BrClO/c1-12-5-4-7-6-8(11)2-3-9(7)10/h2-3,6H,4-5H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZQLDCNILALSKPI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCCC1=C(C=CC(=C1)Cl)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10BrClO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

249.53 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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